8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid
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Overview
Description
8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid is a chemical compound belonging to the class of quinolines, which are heterocyclic aromatic organic compounds. This specific compound is notable for its unique structure and properties.
Synthesis Analysis
The synthesis of quinoline derivatives, such as 8-methylquinolines, often involves the condensation of cyclic 1,3-diones with aromatic aldehydes. For instance, Thirumalai, Murugan, and Ramakrishnan (2006) explored the synthesis of methyl 2-methyl-4-aryl-5-oxo-1H,4H-5,6,7,8-tetrahydroquinoline-3-carboxylates using thermal and ultrasound irradiation methods (Thirumalai et al., 2006).
Molecular Structure Analysis
Quinoline derivatives exhibit diverse molecular structures. For instance, Najafi, Amini, and Ng (2011) described the molecular structure of a quinoline derivative involving pyridine-2-carboxylic acid, highlighting the SnIV atom's N,O-chelation in a cis-SnNOCl4 octahedral geometry (Najafi et al., 2011).
Chemical Reactions and Properties
Quinoline derivatives can engage in various chemical reactions. For example, Zhang et al. (2008) demonstrated the catalytic aerobic oxidation of substituted 8-methylquinolines to produce corresponding quinolylmethyl acetates (Zhang et al., 2008).
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Complex Salt Formation : A study by Najafi et al. (2011) described the reaction of pyridine-2-carboxylic acid and stannic chloride in the presence of 2-methyl-8-hydroxyquinoline, leading to the formation of a complex salt. This research highlights the potential for quinoline derivatives to engage in complexation reactions with metal ions, offering pathways for the synthesis of materials with potential catalytic or material science applications Najafi et al., 2011.
Catalysis
- Efficient Catalyst for Hexahydroquinolines : Moosavi‐Zare and Afshar-Hezarkhani (2020) synthesized Pyridinium-1-sulfonic acid-2-carboxylic acid chloride and applied it as a novel and efficient catalyst for preparing hexahydroquinolines. This study illustrates the potential for pyridine derivatives to serve as catalysts in organic synthesis, suggesting similar possibilities for 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid derivatives Moosavi‐Zare & Afshar-Hezarkhani, 2020.
Biological Activity Studies
- Insecticidal Activity : Research by Bakhite et al. (2014) on pyridine derivatives, including their synthesis and evaluation against cowpea aphid, demonstrates the potential for 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid to be studied for insecticidal properties. The findings suggest that modifications on the pyridine ring can lead to compounds with significant biological activities Bakhite et al., 2014.
Antimicrobial and Antiviral Research
- Antimicrobial Activities : A study by Tamer et al. (2018) on pyridine-2-carboxylic acid and its derivatives explored their antimicrobial activities, DNA interactions, and characterized them through spectroscopy and DFT calculations. This research underscores the antimicrobial potential of pyridine derivatives and their interaction mechanisms, suggesting a similar research avenue for 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid Tamer et al., 2018.
Safety And Hazards
properties
IUPAC Name |
8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-10-4-2-6-12-13(16(19)20)8-14(18-15(10)12)11-5-3-7-17-9-11/h2-9H,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWANJSPDQLZCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396147 |
Source
|
Record name | 8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | |
CAS RN |
107027-39-4 |
Source
|
Record name | 8-Methyl-2-(3-pyridinyl)-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107027-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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